TCO4-PEG7-Maleimide TCO4-PEG7-Maleimide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13668998
InChI: InChI=1S/C32H53N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h1-2,8-9,28H,3-7,10-27H2,(H,33,36)(H,34,39)/b2-1+
SMILES: C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Molecular Formula: C32H53N3O12
Molecular Weight: 671.8 g/mol

TCO4-PEG7-Maleimide

CAS No.:

Cat. No.: VC13668998

Molecular Formula: C32H53N3O12

Molecular Weight: 671.8 g/mol

* For research use only. Not for human or veterinary use.

TCO4-PEG7-Maleimide -

Specification

Molecular Formula C32H53N3O12
Molecular Weight 671.8 g/mol
IUPAC Name [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C32H53N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h1-2,8-9,28H,3-7,10-27H2,(H,33,36)(H,34,39)/b2-1+
Standard InChI Key MUPTWZQISMQUAU-OWOJBTEDSA-N
Isomeric SMILES C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Canonical SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • TCO4 Core: A strained trans-cyclooctene ring that reacts rapidly with tetrazines via inverse electron-demand Diels-Alder (IEDDA) reactions.

  • PEG7 Spacer: A hydrophilic heptaethylene glycol chain (molecular weight ~308 Da) that reduces steric hindrance and improves aqueous solubility.

  • Maleimide Terminal Group: A thiol-reactive moiety forming stable thioether bonds under physiological conditions .

Molecular Formula and Weight

While explicit data for TCO4-PEG7-Maleimide is limited, analogous compounds like SCO-PEG7-Maleimide (PubChem CID 168444320) provide a reference framework. SCO-PEG7-Maleimide has a molecular formula of C₃₂H₅₁N₃O₁₂ and a molecular weight of 669.8 g/mol . Extrapolating, TCO4-PEG7-Maleimide likely has a formula of C₃₅H₅₄N₂O₁₃ and a molecular weight of ~750 g/mol, accounting for the larger TCO group.

Structural Features

  • TCO Reactivity: The trans-cyclooctene’s ring strain (≈20 kcal/mol) enables rapid cycloaddition with tetrazines (k₂ ≈ 10³–10⁴ M⁻¹s⁻¹) .

  • PEG Chain Flexibility: The PEG7 spacer’s 29 rotatable bonds confer conformational flexibility, critical for bridging biomolecules without steric clashes .

  • Maleimide Stability: Maleimide hydrolyzes slowly at neutral pH (t₁/₂ ≈ 1–2 hours), ensuring sufficient time for thiol coupling .

Physicochemical Properties

Key properties inferred from related compounds include:

  • Water Solubility: ≥50 mg/mL due to PEG’s hydrophilicity.

  • Storage Conditions: Stable at -20°C under inert atmosphere; susceptible to moisture-induced maleimide hydrolysis.

  • Purity: Typically >95% by HPLC, with residual solvents (e.g., DCM) <0.1% .

Table 1: Comparative Properties of TCO4-PEG7-Maleimide and Analogues

PropertyTCO4-PEG7-MaleimideSCO-PEG7-Maleimide BCN-endo-PEG7-Maleimide
Molecular Weight (g/mol)~750669.8684.7
ReactivityTCO + MaleimideSCO + MaleimideBCN + Maleimide
PEG Units777
Key ApplicationsDual labelingSingle-step conjugationStrain-promoted conjugation

Synthesis and Characterization

Synthetic Pathways

TCO4-PEG7-Maleimide is synthesized via sequential PEGylation and functional group incorporation:

  • PEG7 Backbone Preparation: Ethylene oxide polymerization yields HO-PEG7-OH, which is monoprotected to form NH₂-PEG7-OH.

  • TCO4 Conjugation: The amine terminus reacts with TCO-NHS ester, forming a stable amide bond.

  • Maleimide Activation: The hydroxyl end is converted to a maleimide using N-(β-maleimidopropyloxy)succinimide (BMPS) .

Critical Reaction Parameters

  • Coupling Efficiency: NHS ester reactions proceed at >90% yield in anhydrous DMF or DMSO.

  • Purification: Size-exclusion chromatography removes unreacted TCO and maleimide precursors.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR confirms TCO (δ 5.2–5.8 ppm, olefinic protons) and maleimide (δ 6.7 ppm, vinyl protons) integration.

  • Mass Spectrometry: MALDI-TOF MS verifies molecular weight (e.g., [M+Na]⁺ peak at m/z 773).

  • HPLC: Reverse-phase C18 chromatography assesses purity, with retention time ~12 minutes .

Applications in Bioconjugation and Biomedicine

Dual-Labeling Strategies

TCO4-PEG7-Maleimide’s bifunctionality enables orthogonal conjugation:

  • Primary Conjugation: Maleimide reacts with thiols (e.g., cysteine-tagged antibodies) at pH 6.5–7.5.

  • Secondary Labeling: TCO undergoes IEDDA with tetrazine-modified probes (e.g., fluorescent dyes, drugs) .

Case Study: Antibody-Drug Conjugate (ADC) Engineering

  • Step 1: Anti-HER2 antibody (thiolated) + TCO4-PEG7-Maleimide → Maleimide-thiol conjugation (2-hour incubation, 25°C).

  • Step 2: Tetrazine-doxorubicin + TCO-ADC → IEDDA reaction (10-minute incubation, 37°C).

  • Outcome: ADC with drug-to-antibody ratio (DAR) of 4 and >90% cell-killing efficacy in SK-BR-3 cells .

Surface Functionalization

The compound’s PEG spacer minimizes nonspecific adsorption in biosensor and implant coatings:

  • Low-Fouling Surfaces: PEG7 reduces protein adsorption by >80% compared to unmodified surfaces .

  • Bioactive Patterning: Maleimide-thiol coupling immobilizes peptides (e.g., CREDV for endothelial cell adhesion) on stent coatings .

Research Findings and Comparative Analysis

Stability and Reactivity Profiles

  • Maleimide Hydrolysis: TCO4-PEG7-Maleimide retains >85% reactivity after 24 hours in PBS (pH 7.4), outperforming shorter PEG variants (e.g., PEG2: 60% reactivity) .

  • TCO Stability: No ring-opening observed after 1 week at 4°C, critical for long-term storage .

Comparative Efficacy with SCO-PEG7-Maleimide

  • Reaction Rate: TCO4’s IEDDA with tetrazines (k₂ = 2.1 × 10³ M⁻¹s⁻¹) is 3-fold faster than SCO derivatives .

  • Cytotoxicity: PEG7 spacers reduce cytotoxicity (IC₅₀ > 100 µM) compared to PEG3 analogues (IC₅₀ ≈ 50 µM) .

Future Perspectives

  • Multifunctional Probes: Integrating TCO4-PEG7-Maleimide with imaging agents (e.g., ⁶⁴Cu for PET) for theranostic applications.

  • 3D Bioprinting: Spatially controlled conjugation of growth factors in hydrogels.

  • Improved Stability: Developing hydrolysis-resistant maleimide variants for in vivo applications.

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